molecular formula C15H17ClN2 B13885886 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline

2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline

Cat. No.: B13885886
M. Wt: 260.76 g/mol
InChI Key: COONEOWHTAAIGO-UHFFFAOYSA-N
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Description

2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group attached to an aniline moiety through a methylaminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline typically involves the reaction of 2-chlorobenzylamine with an appropriate aniline derivative under controlled conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with aniline to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .

Scientific Research Applications

2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methylamino]ethyl]aniline

InChI

InChI=1S/C15H17ClN2/c1-11(13-7-3-5-9-15(13)17)18-10-12-6-2-4-8-14(12)16/h2-9,11,18H,10,17H2,1H3

InChI Key

COONEOWHTAAIGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N)NCC2=CC=CC=C2Cl

Origin of Product

United States

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